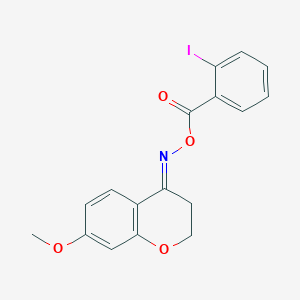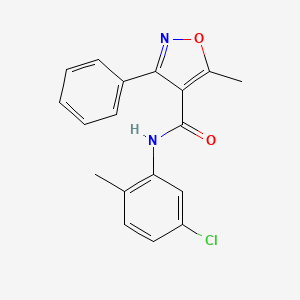
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime, also known as IBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the compound 2C-I, which is a psychedelic drug. IBOMe is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime is not fully understood. It is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime may also act as a partial agonist at dopamine receptors, particularly the D2 receptor. This receptor is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has been shown to have psychedelic effects similar to those of other phenethylamines, such as 2C-I. These effects include altered perception, mood, and cognition. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has also been shown to increase heart rate and blood pressure, which may be related to its effects on dopamine receptors. It has been suggested that 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime may have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Advantages and Limitations for Lab Experiments
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have consistent effects in animal models. However, there are also several limitations to its use. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime is a controlled substance in many countries, which may make it difficult to obtain for research purposes. Additionally, its effects on humans are not fully understood, and there may be safety concerns associated with its use.
Future Directions
There are several future directions for research on 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Another area of interest is its effects on dopamine receptors, and how these effects may be related to its psychedelic properties. Additionally, more research is needed to fully understand the mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime and its effects on serotonin receptors.
Synthesis Methods
The synthesis of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime involves the reaction of 2-iodobenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The hydroxamic acid is then reacted with 7-methoxy-2,3-dihydro-4H-chromen-4-one to form the oxime derivative, which is purified by recrystallization. The yield of this synthesis method is around 35%.
Scientific Research Applications
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime is used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to those of other phenethylamines, such as 2C-I. 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-iodobenzoyl)oxime has been used in studies to investigate its effects on serotonin receptors, which are involved in the regulation of mood, cognition, and perception. It has also been used in studies to investigate its effects on dopamine receptors, which are involved in the regulation of reward and motivation.
properties
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO4/c1-21-11-6-7-13-15(8-9-22-16(13)10-11)19-23-17(20)12-4-2-3-5-14(12)18/h2-7,10H,8-9H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXUMXDGKLBMIG-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3I)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3I)/CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)


![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)